molecular formula C12H10FNO2 B6366959 6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111112-95-8

6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366959
CAS RN: 1111112-95-8
M. Wt: 219.21 g/mol
InChI Key: ITYIUQVEWNYKOU-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (hereafter referred to as 6-FMP) is a compound that has recently gained attention in the field of scientific research. 6-FMP is a heterocyclic compound with a fluorine atom in its structure, and is a derivative of the pyridine ring. It has many potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

6-FMP has been studied for its potential applications in the fields of chemistry, biology, and medicine. In organic chemistry, 6-FMP has been used as a building block for the synthesis of novel heterocyclic compounds. In biology, 6-FMP has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In medicine, 6-FMP has been investigated as a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of 6-FMP is not yet fully understood. It is believed that 6-FMP acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In particular, 6-FMP has been shown to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of malonyl-CoA, a precursor of fatty acids. 6-FMP also appears to inhibit the enzyme stearoyl-CoA desaturase (SCD), which is involved in the biosynthesis of unsaturated fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FMP are not yet fully understood. However, it has been shown to have anti-cancer properties in vitro and in vivo. In addition, 6-FMP has been shown to inhibit the enzyme ACC, which is involved in the synthesis of fatty acids, suggesting that it may have an effect on lipid metabolism. It has also been shown to inhibit the enzyme SCD, which is involved in the biosynthesis of unsaturated fatty acids, suggesting that it may have an effect on fatty acid composition.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-FMP in laboratory experiments is that it is relatively easy to synthesize. Additionally, 6-FMP is a relatively stable compound and is not easily degraded by light or heat. A limitation of using 6-FMP in laboratory experiments is that it is not yet fully understood how it works in the body. As such, it is difficult to predict the exact effects it may have on biochemical and physiological processes.

Future Directions

The potential applications of 6-FMP are vast, and there are many possible future directions for research. Further research is needed to better understand the biochemical and physiological effects of 6-FMP, and to develop more efficient and effective methods for the synthesis of 6-FMP. Additionally, further research is needed to explore the potential use of 6-FMP as an inhibitor of enzymes involved in the biosynthesis of fatty acids, and to investigate its potential use as an anti-cancer agent. Finally, further research is needed to explore the potential use of 6-FMP in other areas, such as drug delivery and as a catalyst in organic synthesis.

Synthesis Methods

6-FMP can be synthesized in a two-step process from 4-methoxybenzaldehyde. First, 4-methoxybenzaldehyde is reacted with pyridine-2-carbaldehyde in the presence of piperidine to form 2-fluoro-4-methoxyphenyl-2-hydroxypyridine. This reaction is catalyzed by a Lewis acid such as zinc chloride. The second step involves the oxidation of the 2-fluoro-4-methoxyphenyl-2-hydroxypyridine with a suitable oxidizing agent, such as potassium permanganate, to form 6-FMP.

properties

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-8-5-6-9(10(13)7-8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYIUQVEWNYKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682807
Record name 6-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine

CAS RN

1111112-95-8
Record name 6-(2-Fluoro-4-methoxyphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111112-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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